N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound featuring a thiazole core substituted with a 2-chlorobenzyl group and linked via an amide bond to a benzofuran moiety. The 2-chlorobenzyl substituent introduces steric and electronic effects that may enhance target binding, while the benzofuran-carboxamide moiety contributes to π-π stacking interactions and metabolic stability .
Synthesis typically involves acylation of 5-(2-chlorobenzyl)thiazol-2-amine with activated benzofuran-2-carboxylic acid derivatives, as evidenced by analogous methods for related thiazolyl carboxamides . Structural confirmation relies on spectroscopic techniques (1H NMR, IR, mass spectrometry) and crystallographic validation .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-15-7-3-1-5-12(15)9-14-11-21-19(25-14)22-18(23)17-10-13-6-2-4-8-16(13)24-17/h1-8,10-11H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHXWMLKFMZCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 2-chlorobenzyl chloride.
Formation of the Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Coupling Reaction: The final step involves coupling the thiazole and benzofuran rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : Concentrated HCl, reflux
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Product : 1-Benzofuran-2-carboxylic acid + 5-(2-chlorobenzyl)-1,3-thiazol-2-amine
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Reagents : NaOH (aqueous), heat
-
Product : Sodium salt of 1-benzofuran-2-carboxylate + free amine.
Nucleophilic Substitution at Chlorobenzyl Group
The 2-chlorobenzyl substituent participates in aromatic nucleophilic substitution (SNAr):
| Nucleophile | Conditions | Product |
|---|---|---|
| Hydroxide | KOH, DMSO, 100°C | 5-(2-Hydroxybenzyl)-1,3-thiazol-2-yl derivative |
| Amines | Pd catalysis, Buchwald-Hartwig | 5-(2-Aminobenzyl)-1,3-thiazol-2-yl analogue |
| Thiols | CuI, L-proline, DMF | 5-(2-Mercaptobenzyl)-1,3-thiazol-2-yl compound |
The chloro group’s meta-directing effect limits reactivity unless activated by electron-withdrawing groups .
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution and coordination:
Electrophilic Acylation
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Reagents : Acetyl chloride, AlCl₃
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Site : C4 or C5 positions of the thiazole ring
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Product : Acetylated derivatives with modified electronic profiles .
Metal Coordination
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Reagents : Pd(II), Pt(II), or Ru(III) salts
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Application : Forms complexes for catalytic or anticancer studies, leveraging the thiazole’s N and S donor atoms .
Oxidation and Reduction Reactions
Oxidation
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Thiazole Ring : H₂O₂ or mCPBA oxidizes sulfur to sulfoxide/sulfone, altering ring aromaticity.
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Benzofuran : Resists oxidation under mild conditions but may undergo ring-opening with strong oxidizers (e.g., KMnO₄) .
Reduction
-
Catalytic Hydrogenation : H₂, Pd/C reduces the thiazole’s C=N bond, yielding dihydrothiazole derivatives .
Cycloaddition and Cross-Coupling
The compound participates in advanced transformations:
Diels-Alder Reaction
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Dienophile : Maleic anhydride
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Product : Fused bicyclic adducts at the benzofuran’s diene site.
Suzuki-Miyaura Coupling
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Reagents : Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃
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Site : Halogenated aryl substituents (if present) for biaryl synthesis.
Stability and Degradation
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, a benzofuran moiety, and a chlorobenzyl group. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Achieved through the reaction of α-haloketones with thiourea under basic conditions.
- Chlorobenzyl Group Introduction : Accomplished via nucleophilic substitution with 2-chlorobenzyl chloride.
- Benzofuran Ring Formation : Involves cyclization with a precursor such as 2-hydroxybenzaldehyde derivatives.
- Coupling Reaction : The final step involves coupling the thiazole and benzofuran rings through amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has diverse applications across several scientific domains:
A. Chemistry
- Building Block : It serves as a building block in the synthesis of more complex organic compounds.
- Reagent : Utilized as a reagent in various organic reactions due to its reactivity.
B. Biology
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated low Minimum Inhibitory Concentration (MIC) values against Bacillus cereus and Escherichia coli (Table 1).
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |
| Escherichia coli | 0.23 - 0.70 | 0.47 - 0.94 |
| Salmonella Typhimurium | Moderate | Moderate |
C. Medicine
- Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
D. Industry
- Material Development : It is used in developing new materials such as polymers and coatings due to its unique chemical properties.
A. Similar Compounds
Several compounds have similar structural features and biological activities:
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
- N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide
B. Uniqueness
This compound stands out due to its unique combination of benzofuran and thiazole rings, which imparts distinct chemical and biological properties compared to similar compounds .
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogen Effects :
- 2-Chlorobenzyl vs. 2,4-Dichlorobenzyl : The dichloro derivative (5f) exhibits stronger anticancer activity, likely due to increased lipophilicity and enhanced target interaction .
- Fluorine vs. Chlorine : Fluorobenzyl derivatives (e.g., ) may offer improved pharmacokinetics due to fluorine’s metabolic stability, though direct comparisons are lacking.
Carboxamide Variations: Benzofuran vs. Thiophene/Thiophene-Bromo: Benzofuran’s planar structure may enhance DNA intercalation or enzyme inhibition compared to thiophene derivatives. Ester vs. Amide Linkages: Sulfonyl esters (e.g., ) show antiviral activity but may have reduced stability compared to carboxamides.
Biological Activity Trends :
- Anticancer : Dichlorobenzyl and brominated thiophene derivatives (e.g., 5f, 6d) dominate in cytotoxicity studies, suggesting halogenation enhances apoptosis induction .
- Antiviral : Thiazolides with sulfonyl esters or nitro groups (e.g., ) inhibit viral proteases, though benzofuran carboxamides remain underexplored in this context.
Pharmacological and ADMET Considerations
- Metabolic Stability: Chlorine substituents (e.g., 2-chlorobenzyl) may reduce CYP450-mediated oxidation, extending half-life vs. non-halogenated analogues .
- Toxicity : Nitro-containing thiazolides (e.g., nitazoxanide derivatives ) show higher toxicity risks, whereas carboxamides like the target compound may offer safer profiles.
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and comparative studies with related compounds.
1. Chemical Structure and Synthesis
This compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring and a benzofuran moiety. The synthesis involves several key steps:
- Formation of the Thiazole Ring : Achieved through the reaction of α-haloketones with thiourea under basic conditions.
- Chlorobenzyl Group Introduction : Accomplished via nucleophilic substitution with 2-chlorobenzyl chloride.
- Benzofuran Ring Formation : Involves cyclization with a precursor such as 2-hydroxybenzaldehyde derivatives.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |
| Escherichia coli | 0.23 - 0.70 | 0.47 - 0.94 |
| Salmonella Typhimurium | Moderate | Moderate |
The compound demonstrated superior activity against Bacillus cereus, while Escherichia coli showed moderate resistance .
2.2 Antifungal Activity
In addition to antibacterial effects, this compound also displays antifungal activity:
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Trichophyton viride | 0.11 | 0.23 |
| Aspergillus niger | 0.11 | 0.23 |
These findings suggest that this compound is effective against common fungal pathogens, outperforming traditional antifungal agents like bifonazole and ketoconazole .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions.
- Molecular Interactions : Studies have shown that it forms hydrogen bonds with key residues in bacterial enzymes, enhancing its inhibitory potency .
4. Comparative Studies
When compared to similar compounds, this compound stands out due to its unique structural features that confer distinct chemical and biological properties:
| Compound | Unique Features |
|---|---|
| N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide | Lacks benzofuran moiety |
| N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide | Different halogen substitution |
The presence of both thiazole and benzofuran rings in this compound enhances its reactivity and stability compared to other derivatives .
Q & A
What are the established synthetic routes for N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide, and how are intermediates characterized?
Level: Basic
Answer:
The synthesis typically involves amide coupling between a thiazol-2-amine derivative and a benzofuran-2-carboxylic acid chloride. For example:
- Step 1: React 5-(2-chlorobenzyl)thiazol-2-amine with 1-benzofuran-2-carbonyl chloride in pyridine under stirring at room temperature .
- Step 2: Monitor reaction progress via TLC. Purify the crude product using column chromatography (e.g., silica gel) and recrystallize from methanol to obtain crystals for structural analysis .
- Characterization: Confirm intermediates via /-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). X-ray crystallography can resolve hydrogen-bonding patterns (e.g., N–H···N interactions) .
How can X-ray crystallography and spectroscopic methods resolve the crystal packing and intermolecular interactions of this compound?
Level: Basic
Answer:
- X-ray Crystallography: Determines the spatial arrangement of atoms and hydrogen-bonding networks. For example, centrosymmetric dimers via N1–H1···N2 interactions stabilize the crystal lattice, while C–H···O/F bonds contribute to 3D packing .
- Spectroscopy:
- IR: Identifies amide C=O stretches (~1650–1700 cm) and aromatic C–H bending.
- NMR: Assigns protons on the thiazole (δ 6.8–7.5 ppm) and benzofuran (δ 7.0–8.0 ppm) moieties .
What experimental design strategies optimize the synthesis yield and purity of this compound?
Level: Advanced
Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For instance, pyridine enhances nucleophilicity in amide coupling .
- Flow Chemistry: Continuous-flow reactors improve reproducibility and reduce side reactions. Example: Optimize residence time and reagent stoichiometry via real-time HPLC monitoring .
- Microwave Assistance: Accelerates reactions (e.g., 30 minutes vs. overnight) while maintaining >90% purity, as validated by LC-MS .
How do functional groups (e.g., amide, thiazole) influence the compound's reactivity and biological activity?
Level: Advanced
Answer:
- Amide Group: Participates in hydrogen bonding with biological targets (e.g., PFOR enzyme inhibition in anaerobic organisms) .
- Thiazole Ring: Enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites. Chlorine at the benzyl position increases lipophilicity, improving membrane permeability .
- Benzofuran: Contributes to planar geometry, facilitating intercalation with DNA or protein pockets. Substituents (e.g., chloro) modulate steric effects .
How can researchers address contradictions between computational predictions and experimental bioactivity data for this compound?
Level: Advanced
Answer:
- Validation Workflow:
- Docking Studies: Predict binding affinity to targets (e.g., PFOR enzyme) using AutoDock Vina.
- In Vitro Assays: Test enzyme inhibition (IC) via spectrophotometric methods (e.g., NADH oxidation at 340 nm) .
- SAR Analysis: Compare analogs (e.g., nitro vs. chloro substituents) to refine QSAR models .
- Data Reconciliation: Use molecular dynamics simulations to account for solvation effects or protein flexibility overlooked in static docking .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Level: Basic
Answer:
- Chromatography:
- Flash Column Chromatography: Use hexane/ethyl acetate gradients (e.g., 70:30 → 50:50) to separate polar byproducts.
- HPLC: Achieve >98% purity with C18 columns and acetonitrile/water mobile phases .
- Recrystallization: Methanol or ethanol yield high-quality crystals for structural studies .
What role do non-classical hydrogen bonds (e.g., C–H···O/F) play in stabilizing the compound's solid-state structure?
Level: Advanced
Answer:
- C–H···O Interactions: Stabilize layered packing via weak hydrogen bonds (2.5–3.0 Å). Example: C4–H4···F2 (2.89 Å) in the crystal lattice .
- Impact on Solubility: These interactions reduce solubility in polar solvents (e.g., water), necessitating DMSO or DMF for biological assays .
How can stability studies under varying pH and temperature conditions inform storage protocols?
Level: Advanced
Answer:
- Accelerated Stability Testing:
What mechanistic insights explain the compound's potential inhibition of metabolic enzymes like PFOR?
Level: Advanced
Answer:
- Binding Mode: The amide anion mimics pyruvate, competing for the PFOR active site. Thiazole’s sulfur coordinates with the enzyme’s iron-sulfur clusters .
- Kinetic Studies: Determine via Lineweaver-Burk plots. Non-competitive inhibition suggests binding to an allosteric site .
How do researchers differentiate isomeric byproducts during synthesis, and what analytical tools are critical?
Level: Advanced
Answer:
- HPLC-MS/MS: Resolve isomers via retention time differences and fragment ion patterns (e.g., m/z 350 → 232 for the target vs. m/z 350 → 215 for isomers).
- 2D NMR: NOESY correlations confirm spatial proximity of protons (e.g., thiazole H3 to benzofuran H2), ruling out regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
